4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
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Overview
Description
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a hexanone chain linked to a quinazolinone derivative. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one involves multiple steps, including the formation of the piperazine ring, the introduction of the 5-chloro-2-methylphenyl group, and the coupling with the quinazolinone derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
Scientific Research Applications
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one can be compared with other similar compounds, such as:
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-methylbenzene-1-sulfonyl)methyl]furan-2-ylmethanone: This compound has a similar piperazine ring and 5-chloro-2-methylphenyl group but differs in the substituents on the hexanone chain.
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: This compound features a similar 5-chloro-2-methylphenyl group but has different functional groups and a triazole ring.
The uniqueness of 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C25H30ClN5OS |
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Molecular Weight |
484.1 g/mol |
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C25H30ClN5OS/c1-18-10-11-19(26)17-22(18)30-13-15-31(16-14-30)23(32)9-3-2-6-12-27-24-20-7-4-5-8-21(20)28-25(33)29-24/h4-5,7-8,10-11,17H,2-3,6,9,12-16H2,1H3,(H2,27,28,29,33) |
InChI Key |
SJNPCDLWAMTRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
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